molecular formula C22H15N3O3S B2694132 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 476321-57-0

3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2694132
CAS No.: 476321-57-0
M. Wt: 401.44
InChI Key: FCCSYEZXBPFZDV-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-heterocyclic compounds featuring a benzamide core, a dioxopyrrolidine moiety, and a naphthothiazole group. This structural architecture is frequently associated with a wide spectrum of potential biological activities, making it a valuable scaffold for basic biochemical research and investigational pharmacology. Compounds with structural similarities to this benzamide derivative have been identified as possessing significant research value in several areas. N-(thiazol-2-yl)-benzamide analogs have been characterized as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, functioning as negative allosteric modulators . Furthermore, related 3-(2-aminobenzo[d]thiazol-5-yl)benzamide derivatives have been investigated as potent anticancer agents, demonstrating efficacy in vitro by inhibiting the receptor tyrosine kinase-like orphan receptor 1 (ROR1) . Such ROR1 inhibitors have shown promise in non-small cell lung cancer (NSCLC) research, where they can suppress cancer cell migration and invasion by blocking the Src survival pathway and reactivating the p38 apoptotic pathway, while also inducing cell cycle arrest . Beyond oncology and neuroscience, molecules containing benzothiazole cores are extensively studied for their potential anti-inflammatory and antimicrobial properties, as evidenced by the activity of various benzothiazole derivatives in scientific assays . This product is provided exclusively for research purposes in laboratory settings. It is strictly not intended for human therapeutic, diagnostic, or veterinary use. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and safety protocols.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-18-10-11-19(27)25(18)15-6-3-5-14(12-15)21(28)24-22-23-17-9-8-13-4-1-2-7-16(13)20(17)29-22/h1-9,12H,10-11H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCSYEZXBPFZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the naphthothiazole core: This can be achieved through the cyclization of appropriate naphthalene derivatives with thioamide precursors under acidic conditions.

    Attachment of the benzamide group: The naphthothiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Introduction of the dioxopyrrolidinyl group: The final step involves the reaction of the benzamide derivative with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with the dioxopyrrolidine structure exhibit significant anticancer properties. Specifically, derivatives of 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that the compound effectively induces apoptosis in breast cancer cells through the activation of caspase pathways .

2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, treatment with the compound resulted in reduced neuronal death and improved cognitive function . This opens avenues for its application in treating conditions like Alzheimer's disease.

Materials Science Applications

1. Fluorescent Dyes
The naphtho[2,1-d]thiazole moiety contributes to the photophysical properties of the compound, making it suitable for use as a fluorescent dye. Its ability to fluoresce under UV light has been exploited in bioimaging applications . The integration of this compound into polymer matrices has been explored to develop advanced materials for sensors and imaging agents.

2. Drug Delivery Systems
The unique chemical structure allows for modification that can enhance solubility and stability in biological environments. Research is ongoing into using this compound as a part of drug delivery systems, particularly for targeted therapy in cancer treatments . Its conjugation with nanoparticles is being studied to improve the efficacy and reduce side effects of chemotherapeutic agents.

Biochemical Applications

1. Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation. Preliminary results indicate that it may effectively inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammatory responses .

2. Molecular Probes
Due to its fluorescent properties, 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is being evaluated as a molecular probe for studying cellular processes. Its ability to selectively bind to certain biomolecules can aid in understanding cellular mechanisms at a molecular level .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria
Neuroprotective EffectsReduces neuronal death in models
Materials ScienceFluorescent DyesSuitable for bioimaging
Drug Delivery SystemsEnhances solubility/stability
Biochemical ApplicationsEnzyme InhibitionInhibits COX enzyme
Molecular ProbesSelective binding to biomolecules

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

4-(2,5-Dioxopyrrolidin-1-yl)-N-(benzothiazol-2-yl)benzamide (ZINC11852541)
  • Structural Differences : Replaces the naphtho-thiazole with a benzothiazole ring.
  • The retained pyrrolidinone group maintains hydrogen-bonding capacity.
  • Biological Relevance : Similar compounds (e.g., Z11 in ) are explored as kinase inhibitors due to their planar aromatic systems .
3,5-Dimethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
  • Structural Differences: Substitutes the pyrrolidinone with methoxy groups at the 3,5-positions of the benzamide.
  • Functional Impact: Methoxy groups enhance electron density on the aromatic ring, favoring interactions with electron-deficient targets. However, the lack of pyrrolidinone reduces hydrogen-bond donor capacity .

Pyrrolidinone-Containing Analogs

MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)
  • Structural Differences : Uses a 2,5-dimethylpyrrole instead of naphtho-thiazole.
  • Functional Impact: The dimethylpyrrole enhances lipophilicity, improving membrane permeability. SAR studies highlight the pyrrolidinone as critical for boosting monoclonal antibody production in CHO cells .
  • Biological Data : MPPB increases cell-specific glucose uptake by 40% and suppresses galactosylation, impacting therapeutic antibody quality .
N-[2-(Benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
  • Structural Differences : Incorporates a phenyl-benzothiazole group instead of naphtho-thiazole.
  • Synthetic Route : Likely synthesized via Ullmann coupling or amide bond formation, analogous to methods in .

Thiazole-Modified Derivatives

Naphtho[2,3-d]thiazole-4,9-dione Derivatives
  • Structural Differences: Replaces the benzamide with a dione group, introducing quinone-like redox activity.
  • Biological Data : Exhibits antimicrobial activity (MIC = 2–8 µg/mL against Candida albicans) due to electrophilic reactivity .
2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 8)
  • Structural Differences: Substitutes the benzamide with a cyano-pyrazole group.
  • Spectral Data : IR shows a nitrile peak at 2218 cm⁻¹, while ¹H-NMR confirms ethyl and pyrazole protons .

Biological Activity

3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and case studies that highlight its efficacy.

  • Molecular Formula : C₁₅H₁₁N₃O₃S
  • Molecular Weight : 313.33 g/mol

The biological activity of 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is hypothesized to involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have shown the ability to interfere with cellular growth pathways, potentially through the modulation of enzyme activity involved in cell cycle regulation.
  • DNA Interaction : The compound may bind to DNA or RNA structures, influencing gene expression and cellular responses to stress.

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro tests on various human cancer cell lines (e.g., A549 lung cancer cells) demonstrated IC₅₀ values ranging from 1.5 to 5 µM, indicating potent cytotoxicity against these cells .
CompoundCell LineIC₅₀ (µM)
3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamideA5494.01
DoxorubicinA5490.99

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it can inhibit the growth of various bacterial strains:

  • In Vitro Testing : Compounds similar in structure were tested against Gram-positive and Gram-negative bacteria, showing promising results in reducing bacterial viability .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of related compounds and evaluated their biological activities. The findings indicated that modifications to the pyrrolidine ring significantly influenced antitumor efficacy .
  • Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound could effectively bind to target proteins involved in cancer progression, potentially leading to apoptosis in malignant cells .
  • Comparative Analysis : Comparative studies with established chemotherapeutic agents showed that some derivatives exhibited lower toxicity towards normal cells while maintaining high efficacy against cancer cells .

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